1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide
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Overview
Description
1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide is a useful research compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Vinylsulfones and Vinylsulfonamides : Vinylsulfones and vinylsulfonamides, including N,N-dimethyl-1-propene-1-sulfonamide, exhibit a broad range of biological activities, such as enzyme inhibition. They are widely used in synthetic organic chemistry for active dienophiles, Michael acceptors, and agents in 1,4-addition and electrocyclization reactions. A protocol for dehydrative synthesis of these compounds has been reported, providing efficient methods for producing active agents in organic synthesis (2020, Kharkov University Bulletin Chemical Series).
Development of Synthetic Polysaccharides : Research involving the chemical synthesis of polysaccharides, such as 4-deoxy-(1→6)-α-D,L-xylo-hexopyranan, involves compounds like N,N-dimethylmethanesulfonamide. These synthetic polysaccharides have potential applications in biomedical fields due to their solubility in water and dimethyl sulfoxide (1983, Macromolecular Chemistry and Physics).
Carbonic Anhydrase Inhibition for Medical Applications : Derivatives of aromatic/heterocyclic sulfonamides, such as N,N-dimethyl-1-propene-1-sulfonamide, have been explored for their potent inhibition of carbonic anhydrase isozymes. These compounds are being studied for applications like lowering intraocular pressure in glaucoma treatment (2000, Journal of medicinal chemistry).
Drug Release and Cellular Drug Uptake in Cancer Treatment : In the context of cancer treatment, compounds like dimethyl sulfoxide, structurally related to N,N-dimethylmethanesulfonamide, are used in the formulation of hydrogels for drug delivery. These hydrogels can effectively load and release chemotherapeutics in a controlled manner, showing promise in cancer therapy (2020, Carbohydrate polymers).
Synthesis of Functionalized Ionic Liquids : Research on the synthesis of multi-hydroxyl and sulfonyl dual-functionalized ionic liquids has involved compounds with functional groups similar to those in N,N-dimethylmethanesulfonamide. These ionic liquids have potential applications in the synthesis of other functionalized ionic liquids or ionic liquid-polymer combinations (2007, Chinese Chemical Letters).
Mechanism of Action
Target of Action
Related compounds have been found to interact with theAdenosine Monophosphate-activated Protein Kinase (AMPK) . AMPK is a protein kinase involved in maintaining energy homeostasis within cells .
Mode of Action
It’s worth noting that similar compounds have been reported to act asallosteric activators of AMPK . Allosteric activators work by binding to a site other than the active site of the enzyme, leading to a conformational change that increases the enzyme’s activity.
Biochemical Pathways
It is activated in response to low energy states and triggers a series of reactions to restore energy balance, including the promotion of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP .
Pharmacokinetics
Related compounds have been reported to undergo glucuronidation, a major metabolic pathway for xenobiotics, by the enzyme ugt1a1 . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Activation of ampk, a potential target of this compound, can have several effects, including the promotion of glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, and the inhibition of gluconeogenesis, cholesterol synthesis, and triglyceride synthesis .
Properties
IUPAC Name |
1-(1-hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-8(2)12(10,11)6-7(9)4-3-5-7/h9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEWMOCVOCOIGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1(CCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.